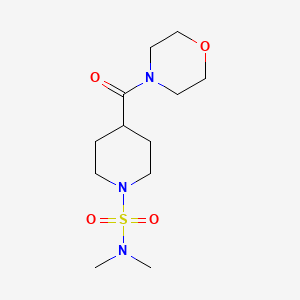
N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide
Übersicht
Beschreibung
This compound, a derivative of piperidine and morpholine with a benzenesulfonamide group, is a part of a larger family of chemicals that share structural motifs common in many pharmaceuticals. These structures serve as key frameworks for developing inhibitors and therapeutic agents targeting various diseases, including cancer and enzyme-related disorders.
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves stepwise nucleophilic substitution reactions starting from core benzenesulfonamide structures. These processes are optimized to introduce the morpholine and piperidine groups, creating a diverse set of compounds for further evaluation in biological assays (Lolak et al., 2019).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are pivotal in elucidating the molecular structure of such compounds. The crystal structure provides insights into the conformations, stabilizing interactions (such as hydrogen bonding), and the overall geometry which are critical for understanding the reactivity and interaction with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including oxidation and conjugation, which modify its chemical properties. Such transformations are important for the development of new pharmaceutical agents with improved efficacy and selectivity. The reactivity with ozone and other oxidizing agents has been studied to understand the degradation pathways and potential environmental impacts (Tekle-Röttering et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are closely related to the compound's molecular structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior under physiological conditions.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with biomolecules, and inhibitor efficiency, define the compound's potential as a therapeutic agent. Research on derivatives of this compound has shown significant inhibitory activity against various enzymes, highlighting its potential for drug development (Bhat et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Enzyme Inhibitory Activity
A study by Lolak et al. (2020) investigated a series of benzenesulfonamides, including those with structural motifs related to N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide. These compounds displayed moderate antioxidant properties and showed inhibitory potency against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with Alzheimer's, Parkinson's, and pigmentation disorders, respectively (Lolak et al., 2020).
Ionic Liquid Crystals Formation
Research on piperidinium, piperazinium, and morpholinium cations, closely related to the core structure of N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide, has been conducted for the design of ionic liquid crystals. These cations, when combined with various anions, exhibit rich mesomorphic behavior, forming high-ordered smectic and hexagonal columnar phases, indicating potential applications in advanced material science (Lava, Binnemans, & Cardinaels, 2009).
Carbonic Anhydrase Inhibition for Anticancer Applications
Lolak et al. (2019) also reported on ureido benzenesulfonamides incorporating triazine moieties, which include functional groups akin to N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide. These compounds were evaluated as inhibitors against several carbonic anhydrase isoforms, showing high inhibitory potency, especially against hCA IX, a target for anticancer therapy. The selectivity and potency of these inhibitors mark them as potential candidates for medicinal and pharmacological studies in cancer treatment (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Corrosion Inhibition
A study conducted by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes involving ligands similar in structural complexity to N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide. These complexes showed significant corrosion inhibition properties on mild steel in acidic conditions, highlighting their potential as protective agents in industrial applications (Das et al., 2017).
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(morpholine-4-carbonyl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O4S/c1-13(2)20(17,18)15-5-3-11(4-6-15)12(16)14-7-9-19-10-8-14/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEBBAMVLRSRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(morpholin-4-ylcarbonyl)piperidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)
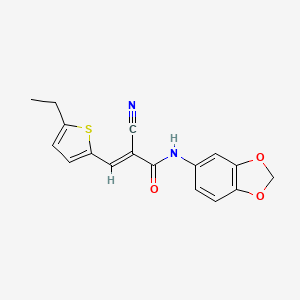
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)
![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)
![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)
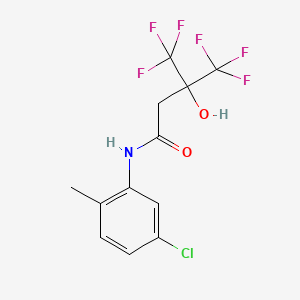
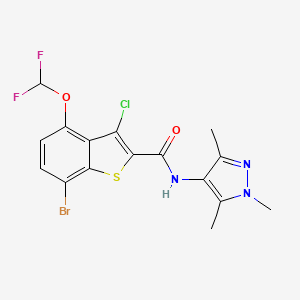
![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)
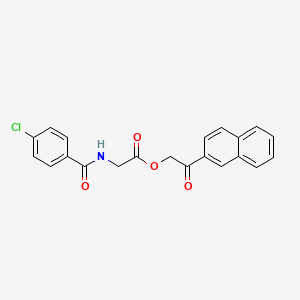
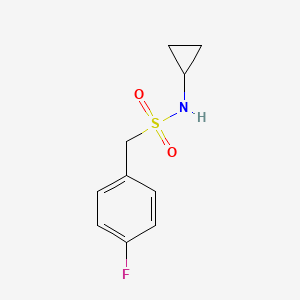
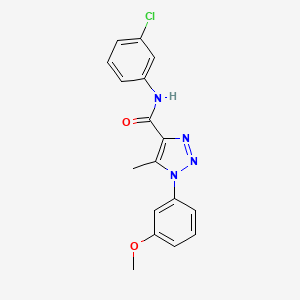
![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)